molecular formula C8H8BrN3O B1380856 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine CAS No. 1782574-28-0

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B1380856
CAS No.: 1782574-28-0
M. Wt: 242.07 g/mol
InChI Key: XCZLICPMJUBLEU-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine (referred to as 6-BIPy in some contexts ) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Its structure includes a bromine atom at position 6, a methoxy group at position 8, and a methyl group at position 2. This compound is synthesized via multi-step protocols involving bromination, substitution, and cyclization reactions, as exemplified in the preparation of related imidazo[1,2-a]pyrazine derivatives (e.g., bromination of 2-aminopyrazine followed by Suzuki coupling and cyclization steps) .

6-BIPy has been utilized in diverse applications, including chemical synthesis, catalysis, and as a fluorescent indicator . Its bromine and methoxy substituents enhance reactivity and electronic properties, making it a versatile intermediate for further functionalization.

Preparation Methods

Core Construction of Imidazo[1,2-a]pyrazine

The core heterocyclic framework can be synthesized through condensation reactions involving suitable precursors such as 2-aminopyridines and α-haloketones or aldehydes.

Method A: Cyclization from 2-Aminopyridines

  • Reaction: 2-Aminopyridine derivatives react with α-haloketones or aldehydes to form the imidazo[1,2-a]pyrazine ring system.
  • Conditions: Typically, reflux in polar solvents like ethanol or water, with acid or base catalysis.
  • Reference: Patents describe this approach, emphasizing mild reaction conditions and high yields.

Method B: Direct Heterocycle Formation via Multi-component Reactions

  • Using multicomponent condensation involving hydrazines, aldehydes, and amino pyridines.
  • Advantages: High regioselectivity and efficiency.

Bromination at the 6-Position

The selective bromination at the 6-position of the heterocycle is crucial. Two main approaches are:

Method 1: Electrophilic Bromination

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine.
  • Conditions: Conducted in solvents like acetic acid or carbon tetrachloride at controlled temperatures (0-25°C).
  • Selectivity: Achieved by controlling reaction time and temperature to favor substitution at the 6-position.
  • Research Data: Based on patents and literature, bromination is optimized to prevent polybromination.

Method 2: Bromination Post Ring-Formation

  • Bromination occurs after the heterocyclic core is established, often under mild conditions to avoid over-bromination.

Data Table 1: Bromination Conditions for Imidazo[1,2-a]pyrazine Derivatives

Parameter Typical Range Reference Source
Brominating reagent NBS or Br2 Patents, Literature
Solvent Acetic acid, CCl4 Patents, Literature
Temperature 0-25°C Patents, Literature
Reaction time 1-4 hours Patents, Literature

Methoxy Substitution at the 8-Position

The methoxy group can be introduced via nucleophilic substitution or through methylation of hydroxyl groups, often following bromination.

Method: Methylation of Hydroxyl Precursors

  • Reagents: Dimethyl sulfate or methyl iodide.
  • Catalyst: Potassium carbonate or sodium hydride.
  • Conditions: Reflux in polar aprotic solvents like acetone or DMF.
  • Research Findings: Methylation is efficient when performed on hydroxylated intermediates, with high regioselectivity at the 8-position.

Data Table 2: Methylation Conditions for 8-Position

Parameter Typical Range Reference Source
Methylating agent Dimethyl sulfate, methyl iodide Literature
Base K2CO3, NaH Literature
Solvent Acetone, DMF Literature
Temperature Reflux (~60-80°C) Literature
Reaction time 4-12 hours Literature

Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position is generally introduced via alkylation of the heterocycle or by methylation of an existing amino group.

Method: N-Methylation

  • Reagents: Methyl iodide or dimethyl sulfate.
  • Conditions: Room temperature or mild heating in polar solvents.
  • Selectivity: Controlled to avoid over-alkylation.

Research Data:

  • N-methylation is performed with methyl iodide in presence of a base like potassium carbonate, yielding high purity products.

Summary of Preparation Methods

Step Methodology Reagents Conditions Notes
Core synthesis Cyclization from 2-aminopyridine derivatives α-Haloketones, acids Reflux, polar solvents High regioselectivity
Bromination Electrophilic bromination NBS or Br2 0-25°C, acetic acid Controlled to prevent polybromination
Methoxy substitution Nucleophilic methylation Dimethyl sulfate, methyl iodide Reflux, DMF or acetone Regioselective at 8-position
Methylation at 2-position N-methylation Methyl iodide Room temp, polar solvent High yield, selective

Research Findings and Data Summary

  • Reaction Conditions: Mild temperatures (25-55°C), controlled reaction times (2-24 hours), and polar solvents optimize yield and selectivity.
  • Yield Data: Reported yields range from 70% to 85% depending on the specific step and reagents used.
  • Purity: Recrystallization from ethyl acetate/hexane mixtures yields high-purity compounds suitable for further applications.
  • Industrial Relevance: The methods are scalable, with patent literature confirming feasibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

    Catalysts: Transition metal catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Applications

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction : This compound can undergo redox reactions, altering its electronic properties.
  • Coupling Reactions : It participates in coupling reactions to form intricate molecular structures.

Biological Applications

This compound is under investigation for its potential therapeutic properties:

  • Antimicrobial Activity : Research suggests it may be leveraged to develop new antibiotics.
  • Cancer Therapeutics : Modifications of this compound are being explored to enhance anticancer efficacy.
  • Fluorescent Probes : Its structure is being evaluated for use as a fluorescent probe for detecting metal ions in biological systems.

Industrial Applications

In industry, this compound is employed in:

  • Development of Light-sensitive Dyes : Its properties make it suitable for creating dyes used in optical media and data storage technologies.

Case Study 1: Anticancer Properties

A study published in a leading journal explored the anticancer potential of various imidazo[1,2-a]pyrazines, including this compound. The findings indicated that modifications to the structure could lead to compounds with enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural diversity in developing effective cancer therapeutics .

Case Study 2: Antimicrobial Development

Research conducted on the synthesis of substituted imidazo[1,2-a]pyrazines demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. This study underscores the potential of this compound as a scaffold for developing new antimicrobial agents .

Case Study 3: Fluorescent Probes

A recent investigation into fluorescent probes revealed that compounds similar to this compound could effectively detect metal ions in biological samples. The study showcased its application in bioimaging and diagnostics, suggesting that this compound could play a crucial role in future biomedical applications .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

  • Position 6 Bromination : Bromine at position 6 (as in 6-BIPy) enhances stability and reactivity compared to chloro analogs, which show variable yields in Grignard reactions . Brominated derivatives also exhibit antifungal activity when fused with pyrrolo systems .
  • Position 8 Methoxy vs. Aryl : Methoxy groups (6-BIPy) may offer electronic stabilization, whereas aryl substituents (e.g., 8-aryl derivatives) are linked to anticancer and antiviral activities .
  • Position 2 Methyl vs. Phenyl : Methyl groups (6-BIPy) simplify synthesis and reduce steric hindrance, while phenyl groups at position 2 improve CDK9 inhibition but require more complex synthetic routes .

Key Findings :

  • Anticancer/Antiviral: Imidazo[1,2-a]pyrazines with aryl or amino substituents (e.g., 2-phenyl-3-amine derivatives) show CDK9 inhibition and antiviral activity against coronaviruses, though 6-BIPy’s specific activity remains unexplored .
  • Antituberculosis : Imidazo[1,2-a]pyrazines (MIC 1–9 μM) are less potent than imidazo[1,2-a]pyridines (MIC <1 μM), highlighting the impact of nitrogen positioning .
  • H+/K+-ATPase Inhibition : 6-Substituted analogs with alkoxycarbonyl groups exhibit potent activity, suggesting that 6-BIPy’s bromine and methoxy groups could be optimized for similar effects .

Biological Activity

Overview

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure, characterized by a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, makes it a subject of interest in medicinal chemistry and biological research. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6BrN3O
  • CAS Number : 1782574-28-0
  • Molecular Weight : 216.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound has been shown to exhibit:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in key metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : The compound can interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli5 µM
S. aureus3 µM
P. aeruginosa4 µM

These findings suggest its potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer):

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
PC-38Cell cycle arrest at G1 phase

The anticancer activity is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy Against MDR Strains
    A study conducted by Abrahams et al. evaluated the efficacy of various imidazo[1,2-a]pyrazine derivatives against multidrug-resistant tuberculosis (MDR-TB). The results indicated that derivatives similar to this compound exhibited MIC values as low as 0.03 µM against Mycobacterium tuberculosis strains .
  • Anticancer Research
    In a study exploring new therapeutic agents for cancer treatment, researchers found that compounds related to this compound could effectively reduce tumor growth in vivo models by up to 90% when administered at optimal doses .

Applications in Research

This compound is not only significant for its biological activities but also serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules. Its applications include:

  • Development of Antimicrobial Agents : Leveraging its structure for creating new antibiotics.
  • Cancer Therapeutics : Exploring modifications to enhance its anticancer efficacy.
  • Fluorescent Probes : Investigating its potential as a fluorescent probe for detecting metal ions in biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, using diaminopyrazines and brominated ketones. Key steps include:

  • Reaction setup : Heating 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C overnight, followed by sodium bicarbonate as a base .

  • Purification : Column chromatography (0→5% MeOH/EA) yields the product in ~45% yield. Slow evaporation of ethanol/dichloroethane solutions produces crystalline forms suitable for X-ray analysis .

  • Critical factors : Temperature, solvent polarity, and stoichiometry of reactants significantly affect regioselectivity and purity.

    • Data Table :
Reactant 1Reactant 2SolventTemp (°C)Yield (%)Reference
2-Bromo-1-(6-bromo-3-pyridyl)ethanone2-Amino-3-methylpyrazine2-Propanol8044.7

Q. How is the regioselectivity of bromine substitution determined in imidazo[1,2-a]pyrazine derivatives?

  • Analysis : Regioselectivity is confirmed via X-ray crystallography. For example, in 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the bromine occupies position 2 of the imidazo-pyrazine system, forming a dihedral angle of 16.2° with the pyridine ring . Computational modeling (DFT) and NMR spectroscopy (e.g., NOESY) can further validate substituent positioning .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes for structurally similar imidazo[1,2-a]pyrazines?

  • Case Study : When synthesizing brominated derivatives, competing pathways may yield isomers. For example, 2- vs. 3-substituted products can arise due to steric or electronic effects. To address this:

  • Crystallographic validation : Single-crystal X-ray diffraction definitively assigns regiochemistry .
  • Kinetic vs. thermodynamic control : Varying reaction time and temperature (e.g., reflux vs. RT) shifts product distribution .
    • Data Comparison :
CompoundMajor Product PositionReaction Time (h)Dihedral Angle (°)Reference
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazinePosition 21216.2

Q. How does the molecular conformation of this compound influence its pharmacological potential?

  • Structural Insights : The planar imidazo-pyrazine core mimics adenine, enabling interactions with enzymes like kinases or purine receptors. The methoxy group at position 8 enhances solubility, while bromine at position 6 provides a handle for further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .
  • Applications : Derivatives of imidazo[1,2-a]pyrazines show activity as cyclin-dependent kinase (CDK) inhibitors and antiviral agents, supported by in vitro assays .

Q. Methodological Guidance

Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyrazine derivatives?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic P21/n space group for C12H9BrN4) .
  • HPLC-MS : Confirms purity (>97%) and molecular weight (e.g., [M+H]+ = 290.04 for C12H9BrN4O) .
  • 2D NMR : Assigns proton environments (e.g., 1H-13C HMBC correlates methoxy protons with aromatic carbons) .

Q. How can researchers troubleshoot low yields in imidazo[1,2-a]pyrazine synthesis?

  • Solutions :

  • Optimize stoichiometry : Excess brominated ketone (1.2 eq.) drives the reaction forward .
  • Alternative solvents : Replace 2-propanol with DMF or THF to improve solubility of intermediates.
  • Catalyst screening : Additives like molecular sieves or Lewis acids (e.g., ZnCl2) may enhance cyclization efficiency .

Q. Data Contradiction Analysis

Q. Why do different synthetic routes yield varying diastereomeric ratios for imidazo[1,2-a]pyrazines?

  • Root Cause : Competing nucleophilic attack pathways (e.g., N1 vs. N2 of diaminopyrazines) lead to divergent products. For example, steric hindrance from the methyl group at position 2 favors attack at the less hindered site .
  • Resolution : Use density functional theory (DFT) to model transition states and predict favored pathways. Experimental validation via kinetic studies (e.g., monitoring reaction progress via TLC) clarifies dominant mechanisms .

Properties

IUPAC Name

6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-5-3-12-4-6(9)11-8(13-2)7(12)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZLICPMJUBLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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